4-(4-Ethylphenyl)-1-methylpyrrolidine-3-carboxylic acid
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Overview
Description
4-(4-Ethylphenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by the presence of a pyrrolidine ring substituted with a carboxylic acid group and a 4-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylphenyl)-1-methylpyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylphenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions can be performed using halogenating agents such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-Ethylphenyl)-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications or its role as a pharmacological agent.
Mechanism of Action
The mechanism of action of 4-(4-Ethylphenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Ethylphenylboronic acid: This compound shares the 4-ethylphenyl group but differs in its functional groups and overall structure.
4-Ethylphenylsulfamic acid: Another compound with a 4-ethylphenyl group, but with different chemical properties and applications.
Uniqueness
4-(4-Ethylphenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its pyrrolidine ring and carboxylic acid group provide distinct reactivity and functionality compared to other similar compounds.
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-(4-ethylphenyl)-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H19NO2/c1-3-10-4-6-11(7-5-10)12-8-15(2)9-13(12)14(16)17/h4-7,12-13H,3,8-9H2,1-2H3,(H,16,17) |
InChI Key |
MYCKBIBIEWDONY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CN(CC2C(=O)O)C |
Origin of Product |
United States |
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